An In-Depth Technical Guide to N-Propionyl Mesalazine-d3
An In-Depth Technical Guide to N-Propionyl Mesalazine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propionyl Mesalazine-d3 is a deuterated analog of N-Propionyl Mesalazine and a derivative of Mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA). Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate and precise quantification of Mesalazine and its metabolites in biological matrices during pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, including its chemical properties, a proposed synthesis pathway, its role in analytical methodologies, and the mechanism of action of its parent compound, Mesalazine. The information is tailored for researchers, scientists, and professionals involved in drug development and analysis.
Chemical and Physical Properties
N-Propionyl Mesalazine-d3 is characterized by the incorporation of three deuterium (B1214612) atoms into the N-propionyl mesalazine structure. This isotopic labeling results in a molecule with a higher mass, which is readily distinguishable from its endogenous or unlabeled counterparts by mass spectrometry, without significantly altering its chemical behavior.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈D₃NO₄ | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| CAS Number | 1330265-97-8 | [1] |
| IUPAC Name | 2-hydroxy-5-(propanoylamino-d3)benzoic acid | [2] |
| Synonyms | N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3, 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid | [1][2] |
| Appearance | Solid (presumed) | - |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO | Inferred from typical properties of similar compounds |
Proposed Synthesis of N-Propionyl Mesalazine-d3
A detailed, publicly available synthesis protocol for N-Propionyl Mesalazine-d3 is not readily found in the scientific literature, suggesting it is often custom-synthesized. However, a plausible synthetic route can be proposed based on established organic chemistry principles, involving the synthesis of deuterated Mesalazine followed by acylation.
Synthesis of Mesalazine-d3
The synthesis of Mesalazine itself can be achieved through various methods, including the reduction of 5-nitrosalicylic acid. A common laboratory-scale synthesis involves the diazotization of aniline, coupling with salicylic (B10762653) acid, followed by reduction of the resulting azo compound. For the deuterated analog, a deuterated starting material or deuterating agent would be introduced at an appropriate step. One possible approach involves the deuteration of a suitable precursor.
Acylation of Mesalazine-d3 with Propionic Anhydride-d6
The final step would involve the acylation of the synthesized Mesalazine-d3 at the amino group with a deuterated propionylating agent, such as propionic anhydride-d6, in the presence of a suitable base to yield N-Propionyl Mesalazine-d3.
Caption: Proposed acylation step for the synthesis of N-Propionyl Mesalazine-d3.
Application in Bioanalytical Methods
N-Propionyl Mesalazine-d3 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Mesalazine and its metabolites in biological samples like plasma and urine.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of Mesalazine using LC-MS/MS with N-Propionyl Mesalazine-d3 as an Internal Standard
The following is a generalized protocol based on published methods for the analysis of Mesalazine.
1. Sample Preparation:
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To a 100 µL aliquot of human plasma, add 100 µL of a working solution of N-Propionyl Mesalazine-d3 (internal standard) at a known concentration.
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Add 25 µL of a 10% propionic anhydride (B1165640) solution in methanol to derivatize the primary amino group of any endogenous Mesalazine to N-propionyl mesalazine.
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Vortex the mixture briefly.
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Add 100 µL of 0.5% formic acid and vortex again.
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Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether and vortexing for 10 minutes.
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Centrifuge the samples at 4000 rpm for 5 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
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Chromatographic Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The specific precursor-to-product ion transitions for the derivatized mesalazine and the internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Propionyl Mesalazine (from derivatized Mesalazine) | 210.1 | 192.1 |
| N-Propionyl Mesalazine-d3 (Internal Standard) | 213.1 | 195.1 |
3. Quantification:
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A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
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The concentration of Mesalazine in the unknown samples is then determined from this calibration curve.
